molecular formula C20H28N2O3 B4889438 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone

5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone

Cat. No. B4889438
M. Wt: 344.4 g/mol
InChI Key: AMFQINGULLGYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, AZD0328, and is classified as a small molecule inhibitor of the protein kinase B (PKB) signaling pathway.

Mechanism of Action

AZD0328 works by inhibiting the 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone signaling pathway, which is a key regulator of cell growth, proliferation, and survival. 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone is activated by various growth factors and cytokines, and its dysregulation has been implicated in the development of various diseases, including cancer and diabetes. By inhibiting 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone, AZD0328 can block the downstream signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation and the improvement of insulin sensitivity in diabetes.
Biochemical and Physiological Effects:
AZD0328 has been shown to have several biochemical and physiological effects in preclinical models. In cancer research, AZD0328 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce tumor growth. In diabetes research, AZD0328 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In neurodegenerative disorder research, AZD0328 has been shown to reduce oxidative stress and inflammation, protect neurons from cell death, and improve cognitive function.

Advantages and Limitations for Lab Experiments

AZD0328 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays and experiments. It has also been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic applications. However, one limitation of AZD0328 is its specificity for the 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone signaling pathway, which may limit its use in certain experimental settings where other signaling pathways are involved.

Future Directions

There are several future directions for research on AZD0328. One potential area of focus is the development of more potent and selective inhibitors of the 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone signaling pathway, which may have improved therapeutic efficacy and fewer off-target effects. Another area of focus is the investigation of the potential applications of AZD0328 in other diseases, such as cardiovascular disease and inflammatory disorders. Finally, the development of novel drug delivery systems for AZD0328 may improve its bioavailability and pharmacokinetic properties, leading to improved therapeutic outcomes.

Synthesis Methods

The synthesis of AZD0328 involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. This reaction results in the formation of a key intermediate, which is then subjected to further reactions to produce the final compound.

Scientific Research Applications

AZD0328 has been extensively studied in preclinical models for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, AZD0328 has been shown to inhibit the growth and proliferation of cancer cells by targeting the 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone signaling pathway. In diabetes research, AZD0328 has been shown to improve insulin sensitivity and glucose uptake in animal models. In neurodegenerative disorder research, AZD0328 has been shown to protect neurons from oxidative stress and improve cognitive function in animal models.

properties

IUPAC Name

5-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-25-18-8-6-7-16(13-18)14-22-15-17(9-10-19(22)23)20(24)21-11-4-2-3-5-12-21/h6-8,13,17H,2-5,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFQINGULLGYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.